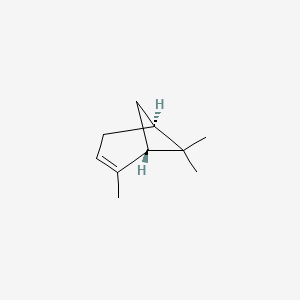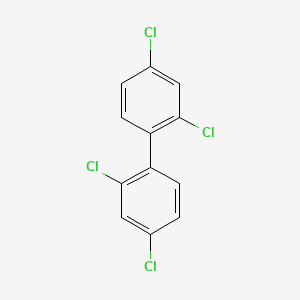
2,2',4,4'-Tetrachlorobiphenyl
Overview
Description
2,2’,4,4’-Tetrachlorobiphenyl is a polychlorinated biphenyl (PCB) compound, characterized by the presence of four chlorine atoms attached to the biphenyl structure at positions 2, 2’, 4, and 4’Polychlorinated biphenyls were widely used in various industrial applications due to their chemical stability, non-flammability, and insulating properties .
Mechanism of Action
Target of Action
2,2’,4,4’-Tetrachlorobiphenyl, a type of polychlorinated biphenyl (PCB), primarily targets the endocrine system . It is classified as an endocrine disruptor, meaning it can interfere with the normal functioning of the endocrine (hormone) system .
Mode of Action
It is known that it can disrupt the functions of the endocrine system . This disruption can lead to a variety of health effects, including reproductive and developmental problems, immune system issues, and neurobehavioral disorders .
Biochemical Pathways
It is known that pcbs can affect a number of cellular systems, including neutrophils
Pharmacokinetics
It is known that pcbs are persistent organic pollutants, meaning they are resistant to environmental degradation and can persist in the environment for long periods of time . They can also bioaccumulate in animal tissue and biomagnify in food chains . These properties can have a significant impact on the bioavailability of the compound.
Result of Action
It has been demonstrated that noncoplanar pcbs, such as 2,2’,4,4’-tetrachlorobiphenyl, can alter the function of primary rat neutrophils
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2’,4,4’-Tetrachlorobiphenyl. For example, the presence of surfactant micelles in UV-induced photolysis has been shown to improve photodechlorination of PCBs and minimize side reactions
Biochemical Analysis
Biochemical Properties
2,2’,4,4’-Tetrachlorobiphenyl plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to interact with cyclooxygenase-2 (COX-2), leading to an increase in COX-2 mRNA levels and protein activity . This interaction is concentration-dependent and results in enhanced degranulation of granulocytic HL-60 cells . Additionally, 2,2’,4,4’-Tetrachlorobiphenyl affects the release of arachidonic acid, further influencing inflammatory responses .
Cellular Effects
The effects of 2,2’,4,4’-Tetrachlorobiphenyl on various cell types and cellular processes are profound. In granulocytic HL-60 cells, this compound enhances degranulation and upregulates COX-2 expression . It also influences cell signaling pathways, particularly those involving the p38 mitogen-activated protein kinase and NF-kappaB . These pathways are crucial for the regulation of inflammatory responses and cellular metabolism.
Molecular Mechanism
At the molecular level, 2,2’,4,4’-Tetrachlorobiphenyl exerts its effects through several mechanisms. It binds to and activates COX-2, leading to increased production of pro-inflammatory mediators . This compound also affects the expression of genes involved in inflammatory responses, such as those regulated by NF-kappaB . Additionally, 2,2’,4,4’-Tetrachlorobiphenyl can inhibit the basal and circadian expression of the core circadian component PER1, thereby influencing circadian rhythms .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’,4,4’-Tetrachlorobiphenyl change over time. This compound is known for its stability and resistance to degradation, which contributes to its persistence in the environment . Long-term exposure to 2,2’,4,4’-Tetrachlorobiphenyl can lead to sustained alterations in cellular function, including prolonged upregulation of COX-2 and persistent inflammatory responses . Photodegradation studies have shown that this compound can undergo dechlorination and hydroxylation, leading to the formation of less toxic metabolites .
Dosage Effects in Animal Models
The effects of 2,2’,4,4’-Tetrachlorobiphenyl vary with different dosages in animal models. At lower doses, this compound can cause subtle changes in cellular function, while higher doses can lead to significant toxic effects . In animal studies, high doses of 2,2’,4,4’-Tetrachlorobiphenyl have been associated with increased mortality and adverse effects on liver function . These findings highlight the importance of understanding the dose-response relationship for this compound.
Metabolic Pathways
2,2’,4,4’-Tetrachlorobiphenyl is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and dechlorinated metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels . The metabolic pathways of 2,2’,4,4’-Tetrachlorobiphenyl are crucial for understanding its toxicological effects and potential for bioaccumulation.
Transport and Distribution
Within cells and tissues, 2,2’,4,4’-Tetrachlorobiphenyl is transported and distributed through interactions with transporters and binding proteins . This compound can accumulate in lipid-rich tissues, such as the liver and adipose tissue, due to its lipophilic nature . The distribution of 2,2’,4,4’-Tetrachlorobiphenyl within the body is influenced by its chemical properties and interactions with cellular components.
Subcellular Localization
The subcellular localization of 2,2’,4,4’-Tetrachlorobiphenyl is critical for its activity and function. This compound can localize to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can exert its effects on cellular processes . Post-translational modifications and targeting signals play a role in directing 2,2’,4,4’-Tetrachlorobiphenyl to these compartments, influencing its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2’,4,4’-Tetrachlorobiphenyl can be synthesized through the chlorination of biphenyl. The process involves the use of chlorine gas in the presence of a catalyst, typically iron or aluminum chloride, under controlled conditions. The reaction is carried out at elevated temperatures to ensure the substitution of hydrogen atoms with chlorine atoms at the desired positions .
Industrial Production Methods
Industrial production of polychlorinated biphenyls, including 2,2’,4,4’-Tetrachlorobiphenyl, was historically achieved through batch processes involving the chlorination of biphenyl in large reactors. The reaction conditions were optimized to control the degree of chlorination and to produce specific PCB congeners. the production of PCBs has been banned in many countries due to their environmental persistence and toxicity .
Chemical Reactions Analysis
Types of Reactions
2,2’,4,4’-Tetrachlorobiphenyl undergoes several types of chemical reactions, including:
Photodechlorination: Exposure to ultraviolet light can lead to the removal of chlorine atoms, resulting in dechlorinated biphenyls.
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Substitution: Chlorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Photodechlorination: Requires ultraviolet light and can be enhanced by the presence of surfactants such as sodium dodecyl sulfate or polyoxyethylene lauryl ether.
Oxidation: Typically involves the use of strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Can be achieved using nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products Formed
Dechlorinated biphenyls: Formed through photodechlorination.
Hydroxylated biphenyls: Result from oxidation reactions.
Substituted biphenyls: Produced through nucleophilic substitution reactions.
Scientific Research Applications
2,2’,4,4’-Tetrachlorobiphenyl has been extensively studied for its environmental impact and toxicological effects. Its applications in scientific research include:
Environmental Studies: Used as a model compound to study the behavior and fate of PCBs in the environment.
Toxicology: Investigated for its effects on various biological systems, including its role as an endocrine disruptor.
Analytical Chemistry: Employed as a standard in the development and validation of analytical methods for detecting PCBs in environmental samples.
Comparison with Similar Compounds
2,2’,4,4’-Tetrachlorobiphenyl is one of many PCB congeners, each with varying degrees of chlorination and different substitution patterns. Similar compounds include:
2,3,4,4’-Tetrachlorobiphenyl: Differing by the position of one chlorine atom.
3,3’,4,4’-Tetrachlorobiphenyl: Chlorine atoms are substituted at different positions on the biphenyl structure.
The uniqueness of 2,2’,4,4’-Tetrachlorobiphenyl lies in its specific chlorination pattern, which influences its chemical behavior, environmental persistence, and biological effects .
Properties
IUPAC Name |
2,4-dichloro-1-(2,4-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4/c13-7-1-3-9(11(15)5-7)10-4-2-8(14)6-12(10)16/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QORAVNMWUNPXAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022513 | |
| Record name | 2,2',4,4'-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2437-79-8 | |
| Record name | PCB 47 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2437-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,2',4'-Tetrachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002437798 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',4,4'-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',4,4'-tetrachlorobiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.677 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2',4,4'-TETRACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4470AQR07D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5-Chlorobenzo[b]thiophen-3-yl)methanamine hydrochloride](/img/structure/B3422055.png)
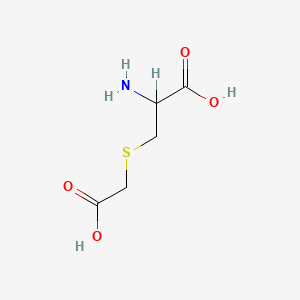
![Benzo[b]naphtho[2,1-d]furan](/img/structure/B3422070.png)
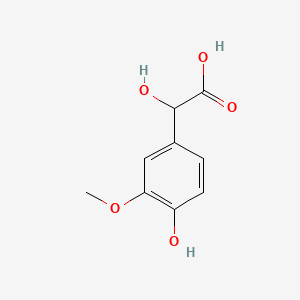
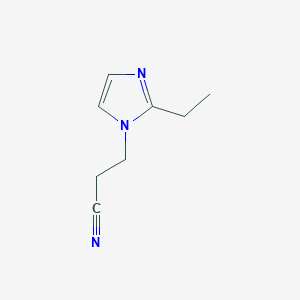
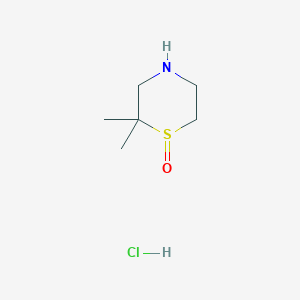
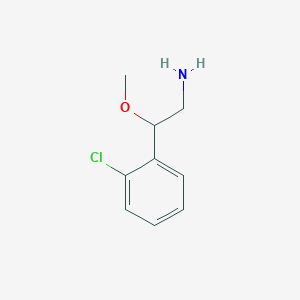
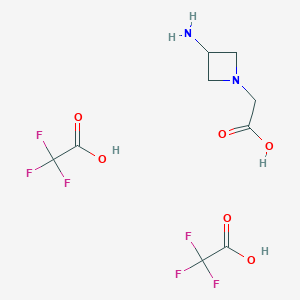
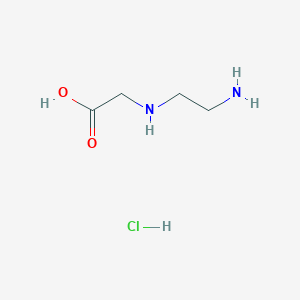
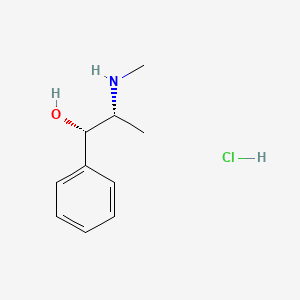
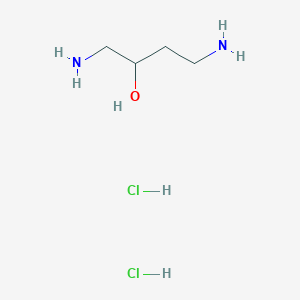
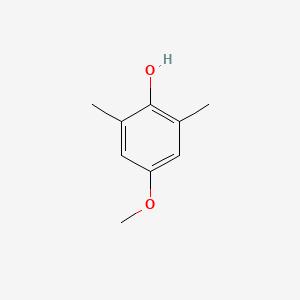
![2-methyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3422126.png)
